"4-Acetamido-3-fluorophenylboronic acid" chemical structure and IUPAC name
"4-Acetamido-3-fluorophenylboronic acid" chemical structure and IUPAC name
An In-Depth Technical Guide to 4-Acetamido-3-fluorophenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of 4-Acetamido-3-fluorophenylboronic acid, a versatile organoboron compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will explore its chemical structure, physicochemical properties, a representative synthetic pathway, and key applications. The strategic placement of the acetamido and fluoro groups on the phenylboronic acid scaffold imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of complex molecules and functional materials. This document serves as a detailed resource for scientists and professionals, offering field-proven insights into its synthesis and rationale for its application.
Introduction
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Within this class of reagents, substituted derivatives offer a palette for fine-tuning molecular properties. 4-Acetamido-3-fluorophenylboronic acid (CAS No. 626251-12-5) has emerged as a particularly valuable building block.[1] Its structure incorporates two key functional groups:
-
A Fluoro Group: Positioned ortho to the boronic acid, this electron-withdrawing group significantly lowers the pKa of the boronic acid. This modulation is critical for applications such as biochemical sensing at physiological pH.[2][3]
-
An Acetamido Group: This group serves as a protected amine and can influence the molecule's solubility, hydrogen bonding capabilities, and electronic character.
The combination of these features makes this compound a strategic choice for constructing enzyme inhibitors, bioactive compounds, and advanced sensing materials.[4][5] This guide will provide the technical details necessary for its effective utilization in a research and development setting.
Chemical Identity and Structure
The precise nomenclature and structural representation are fundamental to understanding the reactivity and interactions of this molecule.
IUPAC Name: (4-acetamido-3-fluorophenyl)boronic acid.[6]
Chemical Structure:
Caption: Chemical Structure of 4-Acetamido-3-fluorophenylboronic acid.
Physicochemical Properties
A summary of the key properties is provided below for quick reference. These values are essential for experimental design, including reaction setup and safety considerations.
| Property | Value | Source |
| CAS Number | 626251-12-5 | [1][4] |
| Molecular Formula | C₈H₉BFNO₃ | [1][4] |
| Molecular Weight | 196.97 g/mol | [4] |
| IUPAC Name | (4-acetamido-3-fluorophenyl)boronic acid | [6] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | Refrigerator (Inert atmosphere) | [7] |
| MDL Number | MFCD26141998 | [8] |
Synthesis and Mechanism
The synthesis of 4-Acetamido-3-fluorophenylboronic acid is typically achieved through a multi-step process starting from a commercially available halogenated aniline. The following pathway is a representative and logical approach derived from established organometallic methodologies.[2][3]
Causality Behind Experimental Choices:
-
Protection of the Amine: The synthesis begins with the acetylation of 4-bromo-2-fluoroaniline. The amine group is protected as an acetamide to prevent it from reacting with the highly basic organolithium reagent used in the subsequent step. This protection is crucial for the regioselectivity of the borylation.
-
Lithium-Halogen Exchange: The protected intermediate undergoes a lithium-halogen exchange at low temperatures (e.g., -78 °C) using a strong base like n-butyllithium. This reaction selectively replaces the bromine atom with lithium, creating a potent aryl lithium nucleophile. The low temperature is essential to prevent side reactions.
-
Borylation: The aryl lithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The nucleophilic carbon attacks the electrophilic boron atom.
-
Hydrolysis: Finally, acidic hydrolysis of the resulting boronate ester liberates the desired boronic acid product.
Synthetic Workflow Diagram:
Caption: General synthetic workflow for 4-Acetamido-3-fluorophenylboronic acid.
Key Applications and Scientific Rationale
The unique structure of this compound makes it a powerful tool in several areas of chemical research.
-
Glucose Sensing: Phenylboronic acids can reversibly bind to cis-diols, a structural motif found in sugars like glucose. A critical requirement for effective binding at physiological pH (~7.4) is a boronic acid with a low pKa. The introduction of the electron-withdrawing fluorine atom ortho to the boron atom lowers the pKa of 4-Acetamido-3-fluorophenylboronic acid to approximately 7.8.[2][3] This makes it an excellent candidate for developing glucose-responsive materials for continuous glucose monitoring in diabetic care.[2][3]
-
Drug Discovery and Medicinal Chemistry: As a bifunctional building block, this reagent is widely used in the synthesis of potential drug candidates.[4][5] It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a key strategy for assembling the complex aromatic cores of many modern pharmaceuticals, including kinase inhibitors.[9] The acetamido group can also be hydrolyzed to reveal a primary amine, providing a handle for further functionalization.
-
Organic Synthesis: Beyond specific applications, it serves as a versatile intermediate in organic synthesis. The boronic acid functional group is a gateway to a wide array of chemical transformations, enabling the construction of highly substituted aromatic systems.
Experimental Protocol: Representative Synthesis
The following protocol is a self-validating system, providing a detailed methodology for the laboratory-scale synthesis.
Objective: To synthesize 4-Acetamido-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline.
Materials:
-
4-bromo-2-fluoroaniline
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
n-Hexane
-
Magnesium sulfate (anhydrous)
Protocol:
Step 1: Synthesis of N-(4-bromo-2-fluorophenyl)acetamide
-
Dissolve 4-bromo-2-fluoroaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.
Step 2: Synthesis of 4-Acetamido-3-fluorophenylboronic acid
-
Dissolve the N-(4-bromo-2-fluorophenyl)acetamide from Step 1 in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the internal temperature below -70°C. Stir for 1 hour at -78°C.
-
Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0°C and acidify to a pH of 5-6 with 1N HCl.[10]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.
-
Rinse the resulting crude solid with n-hexane to remove non-polar impurities.[10] The solid can be further purified by recrystallization if necessary to yield the final product.
Safety and Handling
4-Acetamido-3-fluorophenylboronic acid is a chemical reagent and should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
4-Acetamido-3-fluorophenylboronic acid is more than just a chemical intermediate; it is an enabling tool for innovation in science. Its carefully designed structure, featuring a pKa-modulating fluoro group, makes it highly effective for applications at physiological pH, while its utility in robust C-C bond-forming reactions secures its place in the drug discovery pipeline. The synthetic protocols are well-established, allowing for reliable access to this versatile compound. As research continues to demand molecules with precisely tuned properties, the importance of strategically functionalized building blocks like 4-Acetamido-3-fluorophenylboronic acid will undoubtedly continue to grow.
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4-Carboxy-3-fluorophenylboronic acid. PubChem, National Center for Biotechnology Information. [Link]
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Akin, E., & Salah, M. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link]
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(4-acetamido-3-fluorophenyl)boronic acid. Chemspace. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed, National Center for Biotechnology Information. [Link]
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4-Fluorophenylboronic acid. PubChem, National Center for Biotechnology Information. [Link]
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